2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one
Description
The compound 2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one (hereafter referred to as Compound A) is a pyridazinone derivative with a complex heterocyclic architecture. Its structure features:
- A pyridazin-3(2H)-one core substituted with a cyclopropyl group at position 5.
- At position 2, an ethyl chain connects to a piperazine ring, which is further modified with a benzodioxolylmethyl group.
The cyclopropyl group may enhance metabolic stability compared to bulkier substituents .
Properties
IUPAC Name |
2-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-6-cyclopropylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-20-6-4-17(16-2-3-16)22-25(20)13-21(27)24-9-7-23(8-10-24)12-15-1-5-18-19(11-15)29-14-28-18/h1,4-6,11,16H,2-3,7-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSIZCPQPLJMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 462.56 g/mol. The structure includes a piperazine moiety linked to a benzo[d][1,3]dioxole and a pyridazinone core, which are critical for its biological activity.
1. Receptor Interaction
Research indicates that compounds with similar structures often interact with various neurotransmitter receptors, including serotonin and dopamine receptors. The presence of the piperazine ring suggests potential activity at these sites, which could lead to anxiolytic or antipsychotic effects.
2. Cytotoxic Activity
Studies have shown that related compounds exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives of benzodiazepines have demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cells . This suggests that the compound may also possess anticancer properties.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For example:
These results indicate promising anticancer activity, warranting further investigation into its mechanisms and efficacy.
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of similar pyridazinone derivatives showed that modifications at specific positions significantly enhanced their cytotoxic profiles against tumor cell lines. The introduction of substituents that increase lipophilicity often resulted in improved binding affinity to cancer cell targets .
Case Study 2: Neuropharmacological Effects
Another case study explored the neuropharmacological effects of piperazine derivatives in animal models. The results indicated that these compounds could reduce anxiety-like behaviors in rodents, suggesting a potential application in treating anxiety disorders .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
To contextualize Compound A, its structural and functional attributes are compared to related pyridazinone derivatives documented in recent literature and patents. Key compounds include:
6-(4-Methylphenyl)-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyridazin-3-one (CID 3346720)
- Core Structure : Pyridazin-3(2H)-one with a 4-methylphenyl group at position 6.
- Piperazine Modification : 4-methylpiperazine linked via an oxoethyl chain.
- Key Differences: The 4-methylphenyl group (vs. The 4-methylpiperazine lacks the benzodioxolylmethyl group, which may diminish affinity for serotonin or dopamine receptors .
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one
- Core Structure : Pyridazin-3(2H)-one with morpholinyl and phenyl groups at positions 6 and 4, respectively.
- Piperazine Modification : 4-(4-fluorophenyl)piperazine substituent.
- Key Differences :
Patent Derivatives from European Patent Application (2023)
The patent describes pyrido[1,2-a]pyrimidin-4-one analogs, such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one , which share the benzodioxole-piperazine motif but differ in core structure:
- Core Structure: Pyrido-pyrimidinone (vs. pyridazinone in Compound A).
- Pharmacological Implications: The pyrido-pyrimidinone core may enhance kinase inhibition activity, whereas pyridazinones are more commonly associated with phosphodiesterase (PDE) targeting.
Structural and Functional Analysis (Table 1)
Pharmacological and Physicochemical Considerations
- Solubility : The benzodioxole and cyclopropyl groups in Compound A likely confer moderate lipophilicity (logP ~2.5–3.5), balancing blood-brain barrier penetration and aqueous solubility.
- Receptor Profiling : Analogous benzodioxole-piperazine compounds exhibit affinity for 5-HT₁A and D₂ receptors, suggesting Compound A may share this profile .
- Metabolic Stability : Cyclopropyl’s resistance to oxidative metabolism could give Compound A a longer half-life than morpholinyl- or aryl-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
